molecular formula C9H9NO2 B2654720 5-methoxy-1H-indol-4-ol CAS No. 49635-16-7

5-methoxy-1H-indol-4-ol

Cat. No. B2654720
CAS RN: 49635-16-7
M. Wt: 163.176
InChI Key: NUMLTQFTLCZMRX-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indol-4-ol is a compound with the CAS Number: 49635-16-7 . It is a white to off-white solid and is used for research purposes .


Synthesis Analysis

The synthesis of 5-methoxy-1H-indol-4-ol involves various physico-chemical and spectroscopic techniques . The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities .


Molecular Structure Analysis

The InChI Code for 5-methoxy-1H-indol-4-ol is 1S/C9H9NO2/c1-12-8-3-2-7-6 (9 (8)11)4-5-10-7/h2-5,10-11H,1H3 .


Chemical Reactions Analysis

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

5-Methoxy-1H-indol-4-ol is a white to off-white solid . It has a molecular weight of 163.18 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been shown to exhibit anti-inflammatory activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess anticancer properties . This suggests that they could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been shown to exhibit anti-HIV activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess antimicrobial properties . This suggests that they could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been shown to exhibit antitubercular activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of diabetes.

Safety and Hazards

The compound has a safety signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Future Directions

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment .

properties

IUPAC Name

5-methoxy-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLTQFTLCZMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-indol-4-ol

Synthesis routes and methods

Procedure details

This compound is obtained according to the operating method described in Example 1d, in which the 4-benzyloxy-5-ethoxyindole is replaced with 4-benzyloxy-5-methoxyindole. A white powder (yield=90%, m.p.=146° C., decomposition) is obtained.
Name
4-benzyloxy-5-ethoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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